molecular formula C15H17ClN6 B2801364 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine CAS No. 2380172-11-0

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine

货号 B2801364
CAS 编号: 2380172-11-0
分子量: 316.79
InChI 键: AHZHIFKSANDXJB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine, also known as CP-673451, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of pyrimidine-based kinase inhibitors and has shown promising results in pre-clinical studies.

作用机制

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine exerts its anti-tumor effects by inhibiting the activity of several kinases involved in tumor growth and angiogenesis. It has been shown to block the activation of VEGFR, PDGFR, and FGFR, which are all involved in the formation of new blood vessels in tumors. By inhibiting these kinases, this compound can effectively starve tumors of their blood supply and prevent their growth.
Biochemical and Physiological Effects
This compound has been shown to have a potent anti-tumor effect in pre-clinical studies. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to reduce the formation of new blood vessels in tumors, which can lead to tumor regression.

实验室实验的优点和局限性

One of the main advantages of 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine is its potent anti-tumor effect, which has been demonstrated in pre-clinical studies. Additionally, this compound has a relatively low toxicity profile, making it a potentially safe and effective treatment option for cancer patients.
However, there are also several limitations associated with the use of this compound in lab experiments. For example, the compound has a relatively short half-life, which can limit its effectiveness in vivo. Additionally, this compound has been shown to have limited activity against certain types of cancer cells, which may limit its potential use in the clinic.

未来方向

There are several potential future directions for the development of 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine as a cancer treatment. One potential direction is the development of combination therapies that combine this compound with other anti-cancer agents to improve its efficacy. Additionally, further research is needed to determine the optimal dosing and administration schedule for this compound in clinical trials. Finally, additional pre-clinical studies are needed to better understand the mechanism of action of this compound and to identify potential biomarkers that could be used to predict patient response to treatment.

合成方法

The synthesis of 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine involves the reaction of 5-chloro-2-aminopyrimidine with 1-(cyclopropylmethyl)piperazine in the presence of a palladium catalyst. The resulting compound is then purified using column chromatography to obtain the final product.

科学研究应用

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine has been extensively studied for its potential use in cancer treatment, particularly in the treatment of solid tumors. It has been shown to inhibit the activity of several kinases, including the vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and the fibroblast growth factor receptor (FGFR).

属性

IUPAC Name

4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN6/c16-12-8-17-15(18-9-12)22-5-3-21(4-6-22)14-7-13(11-1-2-11)19-10-20-14/h7-11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZHIFKSANDXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。